2-[6-(4-Methoxyphenyl)-2,5-dioxo-2H,3H,5H,6H,7H-imidazo[1,5-B][1,2,4]triazol-3-YL]-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[6-(4-Methoxyphenyl)-2,5-dioxo-2H,3H,5H,6H,7H-imidazo[1,5-B][1,2,4]triazol-3-YL]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-B][1,2,4]triazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Methoxyphenyl)-2,5-dioxo-2H,3H,5H,6H,7H-imidazo[1,5-B][1,2,4]triazol-3-YL]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the imidazo[1,5-B][1,2,4]triazole core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the acetamide group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-B][1,2,4]triazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects, such as reduced inflammation or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-Hydroxyphenyl)-2,5-dioxo-2H,3H,5H,6H,7H-imidazo[1,5-B][1,2,4]triazol-3-YL]-N-[(2-hydroxyphenyl)methyl]acetamide
- 2-[6-(4-Chlorophenyl)-2,5-dioxo-2H,3H,5H,6H,7H-imidazo[1,5-B][1,2,4]triazol-3-YL]-N-[(2-chlorophenyl)methyl]acetamide
Uniqueness
The presence of the methoxy groups in 2-[6-(4-Methoxyphenyl)-2,5-dioxo-2H,3H,5H,6H,7H-imidazo[1,5-B][1,2,4]triazol-3-YL]-N-[(2-methoxyphenyl)methyl]acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C21H21N5O5 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-2,5-dioxo-7H-imidazo[1,5-b][1,2,4]triazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21N5O5/c1-30-16-9-7-15(8-10-16)24-12-18-23-20(28)25(26(18)21(24)29)13-19(27)22-11-14-5-3-4-6-17(14)31-2/h3-10H,11-13H2,1-2H3,(H,22,27) |
InChI Key |
STRWJNKZZXMRRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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